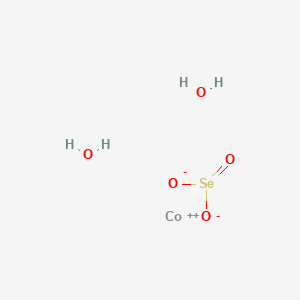

Cobalt selenite dihydrate

Description

Cobalt selenite dihydrate (CoSeO₃·2H₂O) is a transition metal selenite characterized by its monoclinic crystal structure and hydrated form. It belongs to a class of compounds where divalent metal ions (e.g., Co²⁺, Ni²⁺, Mn²⁺) are coordinated to selenite anions (SeO₃²⁻) and water molecules. These compounds are of interest due to their thermal, dielectric, and magnetic properties, which make them suitable for applications in catalysis, electronics, and materials science .

Key properties of this compound include:

Properties

CAS No. |

19034-13-0 |

|---|---|

Molecular Formula |

CoH4O5Se |

Molecular Weight |

221.931 |

IUPAC Name |

cobalt(2+);selenite;dihydrate |

InChI |

InChI=1S/Co.H2O3Se.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-2 |

InChI Key |

WWWICIMNOLJZOD-UHFFFAOYSA-L |

SMILES |

O.O.[O-][Se](=O)[O-].[Co+2] |

Synonyms |

Cobalt(II) selenite dihydrate. |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Morphological Differences

- Cobalt vs. Nickel Selenite Dihydrate: Both CoSeO₃·2H₂O and NiSeO₃·2H₂O form microcube structures under hydrothermal conditions. However, cobalt selenite dihydrate exhibits a slightly distorted monoclinic lattice compared to nickel’s more symmetrical arrangement .

Thermal Properties

| Compound | Decomposition Temperature | Residual Product |

|---|---|---|

| This compound | ~200–300°C | CoO, SeO₂ |

| Nickel Selenite Dihydrate | Higher than Co analog | NiO, SeO₂ |

| Manganese Selenite | Not reported | MnO, SeO₂ (inferred) |

This compound demonstrates lower thermal stability compared to nickel selenite dihydrate, decomposing at milder temperatures. This difference is attributed to the weaker Co–O bonding compared to Ni–O .

Optical and Electronic Properties

Preparation Methods

Gravimetric Analysis

Cobalt content is quantified by thermal decomposition of the selenite to cobalt sulfate (CoSO₄) at 800°C, followed by weighing. Selenium is reduced to elemental Se⁰ using hydrazine hydrate and weighed directly.

pH-Metric Titration

The solubility equilibrium is monitored via pH measurements, with the pH of saturated solutions typically ranging from 4.2 to 4.8. Acid dissociation constants for selenous acid (H₂SeO₃; pKa1 = 4.0, pKa2 = 8.0) inform speciation calculations.

Challenges and Optimization Strategies

Q & A

Q. What are the standard laboratory methods for synthesizing cobalt selenite dihydrate?

this compound is typically synthesized via hydrothermal methods using cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and sodium selenite (Na₂SeO₃) as precursors. Key parameters include maintaining a pH of 4–6, temperatures of 120–180°C, and reaction durations of 12–24 hours. Post-synthesis, the product is washed with ethanol and dried to obtain microcrystalline structures. This method ensures high purity and controlled morphology .

Q. Which characterization techniques are essential for verifying the structural integrity of this compound?

- XRD : Confirms crystallinity and phase purity by matching diffraction patterns with reference data.

- FTIR : Identifies vibrational modes of selenite (SeO₃²⁻) ions and water molecules.

- SEM/TEM : Reveals morphological features (e.g., microcubes or layered structures).

- TGA-DSC : Analyzes thermal stability and dehydration behavior (e.g., loss of H₂O at ~150°C and decomposition above 300°C) .

Q. What safety protocols are critical when handling sodium selenite during synthesis?

Sodium selenite (Na₂SeO₃) requires strict safety measures:

- Use nitrile gloves and ANSI-approved goggles to prevent skin/eye contact.

- Conduct reactions in fume hoods to avoid inhalation of toxic fumes.

- Dispose of waste via regulated chemical disposal systems, adhering to ECHA guidelines .

Advanced Research Questions

Q. How can discrepancies in reported thermal decomposition temperatures of this compound be resolved?

Variations in decomposition data (e.g., H₂O loss at 150°C vs. 180°C) often arise from differences in experimental setups (heating rate, atmosphere). To reconcile these:

- Perform in-situ XRD during TGA-DSC to track phase transitions in real time.

- Standardize heating rates (e.g., 5°C/min) and purge gases (N₂ vs. air).

- Account for hydration state variations (e.g., dihydrate vs. anhydrous impurities) .

Q. What experimental strategies enhance the dielectric properties of this compound for electronic applications?

- Doping : Introduce transition metals (e.g., Ni²⁺, Mn²⁺) during synthesis to alter charge-carrier density.

- Morphological Control : Optimize hydrothermal conditions to create high-surface-area microstructures.

- Impedance Spectroscopy : Measure frequency-dependent dielectric constants (ε') and loss (ε'') to correlate structure-property relationships .

Q. How does hydrothermal synthesis duration influence crystallinity and morphology?

Systematic studies show that prolonged reaction times (>18 hours) at 150°C yield well-defined microcubes with sharp edges, while shorter durations (<12 hours) produce irregular aggregates. XRD analysis confirms improved crystallinity with time, but excessive durations (>24 hours) may induce Ostwald ripening, altering particle size distribution .

Methodological Considerations

Q. What computational tools aid in analyzing the crystal structure of this compound?

Software like ORTEP-III (with a graphical interface) can model thermal ellipsoids and bond angles from single-crystal XRD data. Pair this with VESTA for 3D visualization of unit cells and hydrogen-bonding networks .

Q. How should researchers address solubility inconsistencies in this compound across studies?

Solubility data may vary due to metastable phases (e.g., anhydrate vs. tetrahydrate). Standardize measurements by:

- Using saturated solutions equilibrated for 24+ hours.

- Reporting solvent purity (e.g., deionized H₂O resistivity >18 MΩ·cm) and temperature (±0.1°C).

- Cross-validating with ICP-OES for quantitative metal-ion analysis .

Data Reporting Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.